molecular formula C6H6O3 B1512243 2,4,6-Trideuteriobenzene-1,3,5-triol CAS No. 1036711-64-4

2,4,6-Trideuteriobenzene-1,3,5-triol

Cat. No. B1512243
CAS RN: 1036711-64-4
M. Wt: 129.13 g/mol
InChI Key: QCDYQQDYXPDABM-CBYSEHNBSA-N
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Description

“2,4,6-Trideuteriobenzene-1,3,5-triol” is a derivative of benzene-1,3,5-triol, also known as phloroglucinol . Phloroglucinol is a type of trihydroxybenzene, which is an organic compound featuring three hydroxyl groups substituted onto a benzene ring . The “trideuterio” prefix suggests that it has three deuterium (heavy hydrogen) atoms, likely replacing the hydrogen atoms in the hydroxyl groups.

Scientific Research Applications

Molecular Structure and Electronic Factors

  • The study on the molecular structure of 1,3,5-triamino-2,4,6-trinitrobenzene and related compounds using ab initio methods reveals the importance of balancing steric and electronic factors in push-pull benzenes. This research has implications for designing compounds with specific electronic properties, potentially including those similar to 2,4,6-Trideuteriobenzene-1,3,5-triol (Baldridge & Siegel, 1993).

Conducting Polymers and Reticulation Points

  • Research on the preparation of monomers for three-dimensional fully conjugated conducting polymers, including the use of deuterated reticulation points, demonstrates the potential for creating novel materials with specific electrical properties. This work could provide a framework for understanding how compounds like this compound might be utilized in material science and engineering (Rebourt, Pépin‐Donat, & Dinh, 1995).

Covalent Organic Frameworks

  • The synthesis of covalent organic frameworks (COFs) with hydrazone linkages using 1,3,5-triformylbenzene showcases the versatility of aromatic compounds in constructing porous materials for applications such as gas storage, separation, and catalysis. This suggests potential research avenues for this compound in the development of new COFs (Uribe-Romo et al., 2011).

Fluorinated Derivatives and Photolysis

  • The generation of fluorinated m-benzyne derivatives via UV photolysis of 1,3-diiodobenzene derivatives in solid neon highlights the reactivity and potential for creating novel aromatic compounds with unique properties. Such studies underline the importance of exploring the chemical behavior of compounds including deuterated versions for advanced scientific applications (Wenk & Sander, 2002).

Chemical Shifts and Hydrogen Bonding

  • Investigations into the effects of hydrogen bonding on chemical shifts in o-hydroxy acyl aromatics, including compounds like 1,3,5-triacetyl-2,4,6-trihydroxybenzene, offer insights into the structural and electronic characteristics of aromatic compounds. This research is relevant for understanding how deuterium substitution impacts molecular behavior, potentially applicable to this compound (Hansen, Bolvig, & Woźniak, 2005).

properties

IUPAC Name

2,4,6-trideuteriobenzene-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDYQQDYXPDABM-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)[2H])O)[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858310
Record name (~2~H_3_)Benzene-1,3,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1036711-64-4
Record name (~2~H_3_)Benzene-1,3,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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